molecular formula C15H13N3O B12611260 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole CAS No. 918890-10-5

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B12611260
CAS No.: 918890-10-5
M. Wt: 251.28 g/mol
InChI Key: UNFWSGKOVHMDDB-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and oxazole Benzimidazole is known for its broad range of biological activities, while oxazole is recognized for its role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Formation: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the oxazole and benzimidazole rings through a suitable linker, such as a propargyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole or oxazole rings.

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which also contain the benzimidazole ring.

    Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which feature the oxazole ring.

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to its combined structural features of benzimidazole and oxazole, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

918890-10-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-methyl-3-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H13N3O/c1-3-8-18-14-7-5-4-6-13(14)16-15(18)10-12-9-11(2)19-17-12/h1,4-7,9H,8,10H2,2H3

InChI Key

UNFWSGKOVHMDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

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